A Technical Guide to the Structural Elucidation of 2-Iodo-6-methyl-4-nitroaniline
A Technical Guide to the Structural Elucidation of 2-Iodo-6-methyl-4-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the comprehensive structural elucidation of 2-Iodo-6-methyl-4-nitroaniline (CAS No: 220144-91-2), a substituted aromatic compound with significant utility as a synthetic intermediate in the development of dyes, pigments, and pharmaceuticals.[1][2] The precise confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the predictable behavior of resulting materials.
This guide eschews a rigid template in favor of a logical, problem-solving narrative that mirrors the workflow of a senior application scientist. We will proceed from foundational analysis to high-resolution techniques, explaining not only the protocols but the scientific rationale behind each experimental choice.
Chapter 1: Foundational Principles: Safety and Workflow
Paramount Directive: Safety First
Substituted nitroanilines are potent chemical agents that demand rigorous safety protocols. Before any experimental work commences, a thorough review of the Safety Data Sheet (SDS) is mandatory.
Key Hazards:
-
Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or in contact with skin.[3] They are readily absorbed and can be methemoglobin formers.
-
Irritation: The compound is classified as a skin and serious eye irritant.[4] May cause respiratory irritation.[4]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE) is non-negotiable and must include a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]
The Integrated Elucidation Workflow
The structural elucidation of an unknown or synthesized molecule is a systematic process of evidence gathering. Each technique provides a piece of the puzzle, and together, they build a self-validating case for the final structure. Our workflow is designed to be efficient, starting with broad-stroke methods and progressing to fine-detail analysis.
Caption: Integrated workflow for structural elucidation.
Chapter 2: Initial Characterization: Mass and Functionality
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise: The first step is to confirm that the material in the vial has the correct molecular weight and, by extension, the correct elemental formula (C₇H₇IN₂O₂). High-Resolution Mass Spectrometry (HRMS) is the preferred technique as it provides mass accuracy sufficient to distinguish between isobaric formulas.
Experimental Protocol (HRMS using ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Data Presentation: Expected MS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₇H₇IN₂O₂ | Based on the compound name.[1] |
| Monoisotopic Mass | 277.95522 Da | The sum of the masses of the most abundant isotopes. |
| Expected [M+H]⁺ | 278.96300 Da | The primary ion observed in ESI positive mode. |
| Iodine Isotope | ¹²⁷I | Iodine is monoisotopic (100% abundance), so no significant M+1 or M+2 peaks from halogen isotopes are expected. |
The observation of a high-abundance ion at m/z 278.9630 (within a few ppm of the calculated value) provides strong evidence for the compound's elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For 2-Iodo-6-methyl-4-nitroaniline, we are looking for characteristic vibrations of the amine (N-H), nitro (N-O), methyl (C-H), and aromatic ring (C=C, C-H) groups.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 (strong) |
| Nitro (-NO₂) | N-O Symmetric Stretch | 1300 - 1370 (strong) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
The presence of strong bands in these specific regions confirms the key functional components of the molecule, corroborating the evidence from MS.
Chapter 3: Mapping the Skeleton: NMR Spectroscopy
Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. It provides information on the chemical environment, number, and connectivity of protons and carbons.
Proton (¹H) NMR Spectroscopy
Expertise: ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on the proposed structure, we expect four distinct signals.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for anilines as it can help resolve the -NH₂ protons.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment on a 400-600 MHz spectrometer takes a few minutes.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Signal | Predicted Shift (ppm) | Integration | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|---|
| 1 | ~7.8 - 8.2 | 1H | d or s | H-5 | Strongly deshielded by the ortho -NO₂ group. |
| 2 | ~7.5 - 7.8 | 1H | d or s | H-3 | Deshielded by the ortho -I and para -NO₂ groups. |
| 3 | ~5.5 - 6.5 | 2H | br s | -NH₂ | Chemical shift can be variable and depends on concentration and solvent. |
| 4 | ~2.2 - 2.5 | 3H | s | -CH₃ | Typical range for a methyl group on an aromatic ring. |
Note: The aromatic protons H-3 and H-5 are expected to show a small meta-coupling (J ≈ 2-3 Hz), appearing as narrow doublets. If the coupling is not resolved, they may appear as singlets.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Due to the lack of symmetry in 2-Iodo-6-methyl-4-nitroaniline, we expect to see seven distinct signals.
Experimental Protocol (¹³C NMR): The protocol is similar to ¹H NMR, but acquisition times are longer due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.
Data Presentation: Predicted ¹³C NMR Signals
| Signal | Predicted Shift (ppm) | Assignment | Rationale |
|---|---|---|---|
| 1 | ~145 - 155 | C1 (-NH₂) | Attached to the electron-donating amino group. |
| 2 | ~85 - 95 | C2 (-I) | The "heavy atom effect" of iodine causes a significant upfield shift. |
| 3 | ~125 - 135 | C3 | Aromatic CH. |
| 4 | ~140 - 150 | C4 (-NO₂) | Attached to the electron-withdrawing nitro group. |
| 5 | ~120 - 130 | C5 | Aromatic CH. |
| 6 | ~130 - 140 | C6 (-CH₃) | Attached to the methyl group. |
| 7 | ~15 - 25 | C7 (-CH₃) | Aliphatic methyl carbon. |
Advanced 2D NMR for Unambiguous Confirmation
Expertise: While 1D NMR provides strong evidence, 2D NMR experiments are used to definitively prove the connectivity. They are the self-validating system that connects all the pieces.
Caption: Relationship between 1D and 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Would show a cross-peak between the signals for H-3 and H-5, confirming their meta-coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Would link the proton signals to the carbons they are directly attached to. For example, it would show a cross-peak between the H-3 signal and the C-3 signal, and between the -CH₃ proton signal and the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire framework. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations would include:
-
The -CH₃ protons (H-7) correlating to C-6, C-5, and C-1.
-
The H-3 proton correlating to C-1, C-2, C-4, and C-5.
-
The H-5 proton correlating to C-1, C-3, C-4, and C-6.
-
The collective data from these 2D experiments leaves no ambiguity about the substitution pattern on the aromatic ring.
Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography
Expertise: While the combination of MS and NMR provides irrefutable proof of the structure for most applications, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. It generates a 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol Outline:
-
Crystal Growth: This is the most critical and often challenging step. A suitable single crystal must be grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
Chapter 5: Synthesizing the Evidence: The Final Verdict
The structural elucidation of 2-Iodo-6-methyl-4-nitroaniline is a convergent process where each piece of data validates the others:
-
MS confirms the elemental formula C₇H₇IN₂O₂.
-
IR confirms the presence of -NH₂, -NO₂, -CH₃, and aromatic ring functional groups, consistent with the formula.
-
¹H NMR identifies four unique proton environments with the correct integration, including two distinct aromatic protons, an amine, and a methyl group.
-
¹³C NMR identifies seven unique carbon signals, confirming the lack of molecular symmetry.
-
2D NMR definitively links the protons and carbons, confirming the 2,4,6-substitution pattern around the aniline core.
-
X-ray Crystallography , if performed, provides the final, absolute proof of the three-dimensional structure.
By following this integrated workflow, a researcher can state with the highest degree of scientific confidence that the synthesized molecule is indeed 2-Iodo-6-methyl-4-nitroaniline.
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